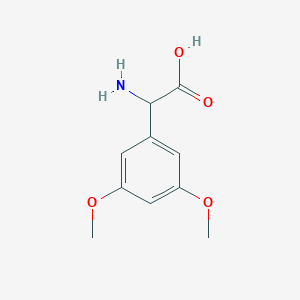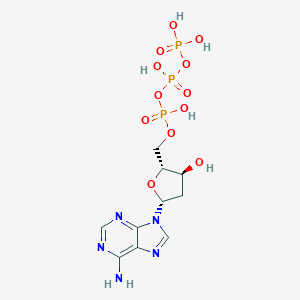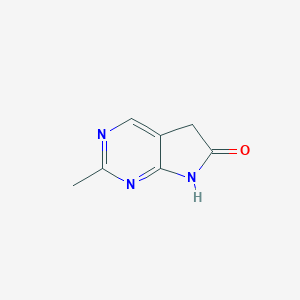
6-Methyl-5,7-diazaoxindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-5,7-diazaoxindole (MDAOI) is a compound that has gained interest in recent years due to its potential applications in scientific research. MDAOI is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. This molecule has been found to exhibit a wide range of biochemical and physiological effects, making it an attractive target for researchers in various fields.
Wirkmechanismus
6-Methyl-5,7-diazaoxindole acts by binding to the active site of MAO-A, preventing the enzyme from breaking down neurotransmitters such as serotonin, norepinephrine, and dopamine. This leads to an increase in the levels of these neurotransmitters in the brain, which can have a range of effects on behavior and cognition.
Biochemische Und Physiologische Effekte
6-Methyl-5,7-diazaoxindole has been found to have a range of biochemical and physiological effects. In addition to its effects on neurotransmitter levels, 6-Methyl-5,7-diazaoxindole has been shown to have antioxidant properties, and to inhibit the production of reactive oxygen species. 6-Methyl-5,7-diazaoxindole has also been shown to have anti-inflammatory effects, and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 6-Methyl-5,7-diazaoxindole is its selectivity for MAO-A, which allows researchers to study the effects of specific neurotransmitters on behavior and cognition. However, 6-Methyl-5,7-diazaoxindole also has limitations, including its potential to interact with other enzymes and receptors in the brain, and its potential to cause side effects such as nausea and headache.
Zukünftige Richtungen
There are several potential future directions for research involving 6-Methyl-5,7-diazaoxindole. One area of interest is the potential use of 6-Methyl-5,7-diazaoxindole in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the potential use of 6-Methyl-5,7-diazaoxindole in the study of the effects of neurotransmitters on behavior and cognition in animal models. Finally, further research is needed to explore the potential side effects and limitations of 6-Methyl-5,7-diazaoxindole, in order to better understand its potential applications in scientific research.
Synthesemethoden
The synthesis of 6-Methyl-5,7-diazaoxindole can be achieved through several methods, including the reaction of 2-methyl-4-nitroaniline with ethyl acetoacetate, followed by reduction with zinc powder. Another method involves the reaction of 2-methyl-4-nitroaniline with ethyl acetoacetate and sodium ethoxide, followed by reduction with sodium borohydride. Both of these methods have been reported to yield high purity 6-Methyl-5,7-diazaoxindole.
Wissenschaftliche Forschungsanwendungen
6-Methyl-5,7-diazaoxindole has been found to have potential applications in scientific research, particularly in the field of neuroscience. The molecule has been shown to act as a selective and reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme that is involved in the metabolism of neurotransmitters such as serotonin, norepinephrine, and dopamine. This makes 6-Methyl-5,7-diazaoxindole a potential tool for studying the effects of these neurotransmitters on behavior and cognition.
Eigenschaften
CAS-Nummer |
118801-71-1 |
|---|---|
Produktname |
6-Methyl-5,7-diazaoxindole |
Molekularformel |
C7H7N3O |
Molekulargewicht |
149.15 g/mol |
IUPAC-Name |
2-methyl-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one |
InChI |
InChI=1S/C7H7N3O/c1-4-8-3-5-2-6(11)10-7(5)9-4/h3H,2H2,1H3,(H,8,9,10,11) |
InChI-Schlüssel |
FRUNDADHVMDNAW-UHFFFAOYSA-N |
SMILES |
CC1=NC=C2CC(=O)NC2=N1 |
Kanonische SMILES |
CC1=NC=C2CC(=O)NC2=N1 |
Synonyme |
6H-Pyrrolo[2,3-d]pyrimidin-6-one, 5,7-dihydro-2-methyl- (6CI,9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




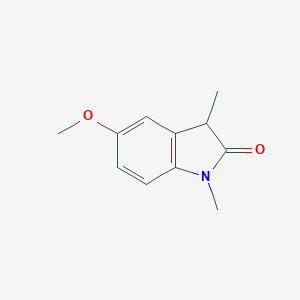

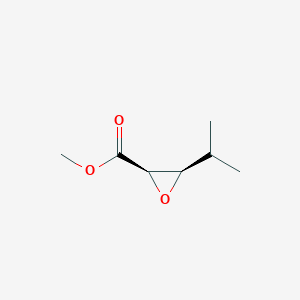
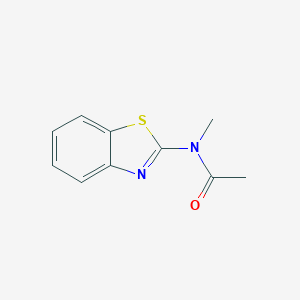
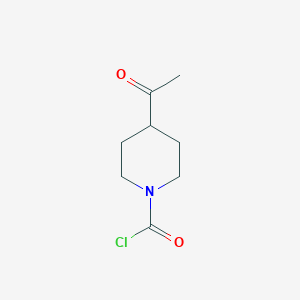
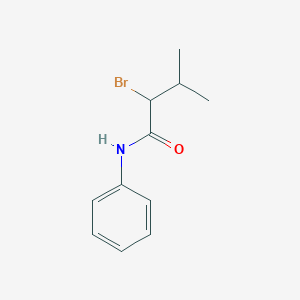
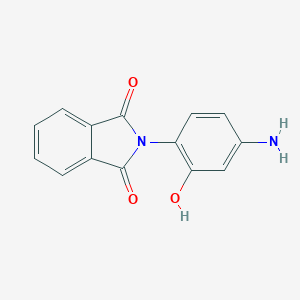
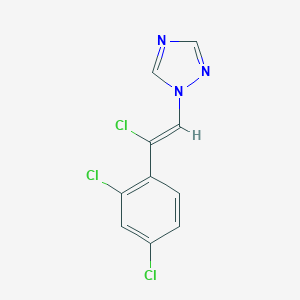
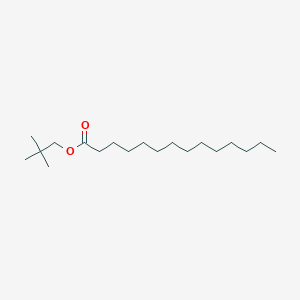
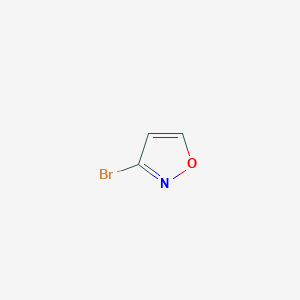
![[2-(4-Methylpiperazin-1-yl)phenyl]methanol](/img/structure/B39814.png)
